7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

Description

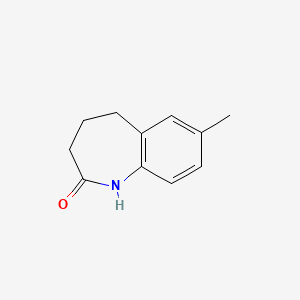

7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is a bicyclic organic compound featuring a seven-membered azepine ring fused to a benzene ring. The molecule contains a ketone group at position 2 and a methyl substituent at position 7 (Figure 1). Benzazepinones are widely studied in medicinal chemistry due to their structural similarity to bioactive molecules, including CNS-targeting drugs and enzyme inhibitors .

Properties

IUPAC Name |

7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-5-6-10-9(7-8)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVVEMIZDQRVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175093-00-2 | |

| Record name | 7-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

Oxidation: N-oxides of the parent compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzazepines depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including as a vasopressin receptor antagonist.

Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets. For instance, it can act as a competitive antagonist at vasopressin V2 receptors, thereby inhibiting the effects of vasopressin and leading to increased excretion of water without electrolyte loss . This mechanism is particularly relevant in the treatment of conditions like hyponatremia.

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

- 9-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS 82039-17-6): This positional isomer has a methyl group at position 9 instead of 5. The molecular formula (C11H13NO) and weight (175.23 g/mol) are identical to the 7-methyl derivative, but crystallographic data suggests distinct conformational preferences .

- 6-Bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one (CAS N/A): Substitution with bromine at position 6 increases molecular weight (242.09 g/mol, C10H10BrNO) and introduces electronegativity, enhancing reactivity in cross-coupling reactions. This compound is primarily used in synthetic intermediates for pharmaceuticals .

Derivatives with Functional Group Variations

- (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: The addition of a methoxyimino group at position 5 creates an oxime ether, influencing hydrogen-bonding capacity and bioavailability. X-ray crystallography confirms the (E)-configuration, which is critical for its trypanocidal activity .

Benzodiazepinone Analogues

- 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam): This benzodiazepinone derivative includes a nitro group and chlorophenyl substituent, significantly altering electron distribution and receptor affinity. It exhibits anxiolytic properties due to GABA receptor modulation .

- 7-Chloro-5-(2-fluorophenoxy)-1-methyl-3H-1,4-benzodiazepin-2-one: The fluorophenoxy group enhances lipophilicity and blood-brain barrier penetration, making it suitable for neuropharmacological studies .

Heterocyclic Modifications

- 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one (CAS 66191-66-0) : The methoxy group at position 7 enhances electron-donating effects, stabilizing the ketone moiety and modifying metabolic pathways .

Data Tables

Table 1: Key Properties of Selected Benzazepinones

Table 2: Comparison of Benzodiazepinones and Benzazepinones

Biological Activity

7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. Its unique structure, characterized by a seven-membered ring fused with a benzene ring and a ketone functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is pivotal to its biological activity. The presence of a methyl group at the seventh position affects its pharmacokinetic and pharmacodynamic properties.

Chemical Formula: CHN\O

Molecular Weight: 175.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound exhibits inhibitory effects on certain enzymes that are crucial in metabolic pathways.

- Receptor Binding: It shows affinity for various receptors involved in neurotransmission and cellular signaling.

These interactions may modulate critical biological processes such as signal transduction pathways and metabolic regulation.

Biological Activities

Research indicates several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of benzazepines can exhibit anticancer properties. For instance, related compounds have shown significant antiproliferative effects on cancer cell lines.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 0.67 ± 0.18 |

| 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-one | Various | Micromolar range |

These findings suggest that the compound may act through mechanisms involving apoptosis regulation and inhibition of cell proliferation.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antiproliferative Activity:

-

Neuroprotective Mechanisms:

- Research highlighted the compound's ability to modulate neurotransmitter systems and reduce neuroinflammation.

- In vitro models showed that it could decrease markers of oxidative stress in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.